2,4-Difluoro-3-methylbenzoyl chloride chemical properties
2,4-Difluoro-3-methylbenzoyl chloride chemical properties
An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzoyl Chloride for Advanced Chemical Synthesis
Introduction
2,4-Difluoro-3-methylbenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifunctional aromatic scaffold, featuring two fluorine atoms, a methyl group, and a reactive benzoyl chloride moiety, makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,4-Difluoro-3-methylbenzoyl chloride for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of 2,4-Difluoro-3-methylbenzoyl chloride are summarized below. This data is essential for its proper handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 112857-70-2 | [3] |
| Molecular Formula | C₈H₅ClF₂O | [4][5] |
| Molecular Weight | 190.58 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | ~1.31 g/mL | [6] |
| Boiling Point | 103 °C at 20 mbar | [8] |
| Refractive Index (n20/D) | ~1.50 - 1.53 | [6] |
| InChIKey | BMMDDDOEASRDKX-UHFFFAOYSA-N | [5] |
Predicted Spectroscopic Data
While experimental spectra require laboratory acquisition, the expected characteristics can be predicted based on the molecular structure. Mass spectrometry data, in particular, can be computationally estimated with high accuracy.
| Data Type | Predicted Values |
| Monoisotopic Mass | 189.9997 Da |
| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 129.2 Ų |
| ¹H NMR | Aromatic protons (2H), methyl protons (3H). |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (including C-F coupled carbons), methyl carbon. |
| IR Spectroscopy | Strong C=O stretch for acyl chloride (~1770-1810 cm⁻¹), C-F stretches, aromatic C-H and C=C bands. |
Predicted mass data sourced from PubChem.[5]
Synthesis and Mechanistic Rationale
The standard and most industrially viable method for preparing 2,4-Difluoro-3-methylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2,4-Difluoro-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure adapted from standard methods for acyl chloride synthesis.[8][9][10]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-Difluoro-3-methylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.
Causality: The inert atmosphere is critical to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product by atmospheric moisture.[11][12] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than SOCl₂ itself.
Step 2: Reaction Execution
-
Stir the mixture at room temperature. A brisk evolution of gas (SO₂ and HCl) should be observed.[8]
-
Once the initial gas evolution subsides, slowly heat the reaction mixture to reflux (approx. 76 °C, the boiling point of SOCl₂).
-
Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.
Causality: Heating to reflux ensures the reaction goes to completion by providing the necessary activation energy. The cessation of gas evolution is a reliable visual cue that the starting carboxylic acid has been fully consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an inert, high-boiling solvent like toluene.
-
The resulting crude 2,4-Difluoro-3-methylbenzoyl chloride can be purified by fractional distillation under high vacuum to yield the final product as a clear liquid.[8][10]
Causality: Vacuum distillation is the purification method of choice because it allows for the separation of the product from non-volatile impurities at a temperature below its decomposition point.
Synthesis Workflow Diagram
Caption: Synthesis of 2,4-Difluoro-3-methylbenzoyl chloride.
Reactivity and Handling
Core Reactivity
The chemical behavior of 2,4-Difluoro-3-methylbenzoyl chloride is dominated by the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.
-
Hydrolysis: It reacts violently with water to hydrolyze back to the parent carboxylic acid and hydrochloric acid.[11][13] This moisture sensitivity necessitates storage under inert, anhydrous conditions.[11][12]
-
Reaction with Alcohols: In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to form esters. The base serves to neutralize the HCl byproduct.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most common applications in medicinal chemistry.
Safety and Handling
2,4-Difluoro-3-methylbenzoyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[6]
-
Hazards: Causes severe skin burns and serious eye damage.[13] It is harmful if swallowed or inhaled and is a lachrymator (causes tears).[12] Thermal decomposition generates toxic fumes, including hydrogen chloride and hydrogen fluoride.[13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture, heat, and incompatible materials such as strong bases, oxidizing agents, and alcohols.[12][13]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
-
Reaction Pathways Diagram
Caption: Common reactions of 2,4-Difluoro-3-methylbenzoyl chloride.
Applications in Drug Discovery and Development
The utility of 2,4-Difluoro-3-methylbenzoyl chloride stems from its role as a scaffold for introducing the 2,4-difluoro-3-methylphenyl moiety into larger molecules. This particular substitution pattern is of high interest in drug design.
-
Bioisosteric Replacement: Fluorine atoms are often used as bioisosteres for hydrogen atoms or hydroxyl groups. Their introduction can block sites of metabolism, thereby increasing a drug's half-life.[2]
-
Modulation of pKa and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity to the target.
-
Role as a Chemical Intermediate: It is a key intermediate for synthesizing a wide range of compounds, including potential anti-inflammatory, analgesic, and anticancer agents.[1][7][14] The benzoyl chloride group allows for facile coupling with various nucleophiles to build molecular libraries for screening.
Drug Synthesis Application Workflow
Caption: Role in the drug discovery pipeline.
References
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PubChem. 2,4-Difluoro-3-methylbenzoyl chloride | C8H5ClF2O | CID 12137487. [Link]
-
PubChemLite. 2,4-difluoro-3-methylbenzoyl chloride (C8H5ClF2O). [Link]
-
PrepChem.com. Synthesis of 2,4,5-Trifluoro-3-methylbenzoyl chloride. [Link]
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PubChem. 2,4-Difluoro-3-methylsulfanylbenzoyl chloride | C8H5ClF2OS | CID 152668458. [Link]
-
PrepChem.com. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzoyl Chloride. [Link]
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
NIST WebBook. Benzoyl chloride, 4-methyl-. [Link]
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